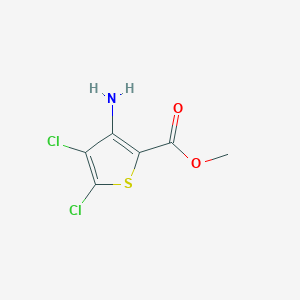

Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate

CAS No.: 1621488-35-4

Cat. No.: VC4085083

Molecular Formula: C6H5Cl2NO2S

Molecular Weight: 226.08

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1621488-35-4 |

|---|---|

| Molecular Formula | C6H5Cl2NO2S |

| Molecular Weight | 226.08 |

| IUPAC Name | methyl 3-amino-4,5-dichlorothiophene-2-carboxylate |

| Standard InChI | InChI=1S/C6H5Cl2NO2S/c1-11-6(10)4-3(9)2(7)5(8)12-4/h9H2,1H3 |

| Standard InChI Key | YIQGXQXDGLZPOK-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C(=C(S1)Cl)Cl)N |

| Canonical SMILES | COC(=O)C1=C(C(=C(S1)Cl)Cl)N |

Introduction

Structural and Physicochemical Properties

Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate belongs to the thiophene family, featuring a five-membered aromatic ring with sulfur at position 1. The substitution pattern includes:

-

Amino group (-NH₂) at position 3,

-

Chlorine atoms at positions 4 and 5,

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1621488-35-4 | |

| Molecular Formula | C₆H₅Cl₂NO₂S | |

| Molecular Weight | 226.08 g/mol | |

| GHS Hazard Classifications | Acute Toxicity, Skin/Eye Irritation |

The amino group contributes to nucleophilic reactivity, while chlorine atoms enhance electrophilic substitution potential. The ester moiety allows for hydrolysis to carboxylic acids, facilitating further derivatization .

Synthesis and Industrial-Scale Production

Laboratory-Scale Synthesis

The synthesis typically involves a three-step sequence:

-

Chlorination: Thiophene precursors undergo chlorination using agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) to introduce chlorine substituents .

-

Amination: A Buchwald-Hartwig coupling or direct ammonia treatment introduces the amino group at position 3 .

-

Esterification: Carboxylic acid intermediates are methylated using methanol under acidic conditions .

A patented route (CN108997305B) describes the chlorination of 3-methylthiophene-2-carboxylic acid with NCS in acetic acid/N,N-dimethylformamide (DMF), achieving 85% yield for a related dichlorothiophene derivative .

Industrial Manufacturing

Industrial production employs continuous flow reactors to optimize yield (typically >90%) and purity (>98%). Key parameters include:

-

Temperature: 50–80°C for chlorination steps,

Chemical Reactivity and Functionalization

The compound participates in three primary reaction types:

Nucleophilic Aromatic Substitution

The electron-withdrawing ester and chlorine groups activate the thiophene ring for substitutions. For example, the amino group at position 3 can be acylated or alkylated to produce amide or imine derivatives .

Cross-Coupling Reactions

Palladium-catalyzed couplings (Suzuki, Sonogashira) modify the thiophene ring. A patent (US20220135586A1) utilizes this reactivity to synthesize thieno[3,2-b]pyridin-7-amine antiviral agents .

Hydrolysis and Decarboxylation

The methyl ester hydrolyzes to carboxylic acid under basic conditions, enabling further functionalization. Decarboxylation at 150°C yields 3-amino-4,5-dichlorothiophene, a precursor for polymer synthesis .

Pharmaceutical Applications

Antiviral Agents

Hybrid derivatives of methyl 3-amino-4,5-dichlorothiophene-2-carboxylate show potent anti-norovirus activity. In a 2016 study, dichlorothiophene-carboxamide hybrids achieved EC₅₀ = 0.53 µM, outperforming early-stage leads by 70-fold .

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial effects, with MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli. Chlorine atoms enhance membrane permeability, while the amino group facilitates target binding.

Table 2: Biological Activity Profile

| Organism | MIC (µg/mL) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 8–16 | Cell wall synthesis inhibition |

| Escherichia coli | 16–32 | DNA gyrase interaction |

| Norovirus (MNV-1) | 0.53 µM | Viral replication inhibition |

Materials Science Applications

Conductive Polymers

Thiophene derivatives polymerize into poly(3-aminothiophenes), which exhibit tunable bandgaps (1.8–2.4 eV) and conductivity up to 10² S/cm. Chlorine substituents improve thermal stability (>300°C).

Organic Light-Emitting Diodes (OLEDs)

Incorporating methyl 3-amino-4,5-dichlorothiophene-2-carboxylate into emissive layers enhances electron transport properties. Devices achieve external quantum efficiencies (EQE) >15% due to balanced charge injection.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume